molecular formula C11H14O2 B1236646 Pyrethrolone CAS No. 487-67-2

Pyrethrolone

Cat. No.: B1236646
CAS No.: 487-67-2
M. Wt: 178.23 g/mol
InChI Key: IVGYSSJKFLEVIX-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-pyrethrolone is a pyrethrolone.

Scientific Research Applications

Pyrethrolone Biosynthesis and Applications

  • Biosynthesis Pathways : this compound, a component of the natural insecticide pyrethrins, is derived from jasmonic acid pathways. Notably, 12-oxo-phytodienoic acid (OPDA), iso-OPDA, and cis-jasmone contribute to this compound's synthesis, but it's not derived from methyl jasmonate or 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (Matsui et al., 2020).

  • Enzymatic Conversion : A specific cytochrome P450 oxidoreductase, CYP82Q3, is identified to convert jasmolone to this compound in Tanacetum cinerariifolium. This conversion is a significant step in pyrethrin biosynthesis, vital for producing natural pesticides (Li et al., 2019).

  • Fungal Production of Pyrethrins Precursors : Research shows that Aspergillus oryzae can produce 3-oxo-2-(2′-pentenyl)-cyclopentane-1-octanoic acid, a precursor for this compound, pointing towards potential heterologous production of pyrethrins in fungi. This can offer a novel method for natural pyrethrins production, emphasizing its environmental and safety benefits over synthetic pyrethroids (Mohamed et al., 2016).

Environmental Impact and Degradation

  • Environmental Persistence : Pyrethroids, including this compound, tend to accumulate in the environment due to their hydrophobic nature. They pose risks to aquatic ecosystems and benthic invertebrates, indicating the need for monitoring and developing accurate sediment quality criteria (Li et al., 2017).

  • Global Environmental Residues : Studies have highlighted the widespread detection of pyrethroid residues, including this compound, in various environments globally. The presence of these compounds in sediments, water, and indoor environments underscores the need for continued research on their environmental impact (Tang et al., 2018).

Metabolic and Endocrine Impacts

  • Metabolic Transformation : Pyrethroids undergo metabolic transformations producing compounds with endocrine activities. The study of these metabolic pathways is crucial to understand the potential health risks associated with pyrethroid exposure, including compounds like this compound (Tyler et al., 2000).

Properties

CAS No.

487-67-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-hydroxy-3-methyl-2-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-one

InChI

InChI=1S/C11H14O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h3-5,10,12H,1,6-7H2,2H3/b5-4+

InChI Key

IVGYSSJKFLEVIX-PLNGDYQASA-N

Isomeric SMILES

CC1=C(C(=O)CC1O)C/C=C\C=C

SMILES

CC1=C(C(=O)CC1O)CC=CC=C

Canonical SMILES

CC1=C(C(=O)CC1O)CC=CC=C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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